3-溴-1-甲基-6-硝基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

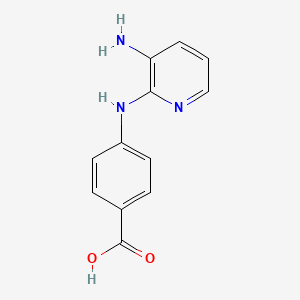

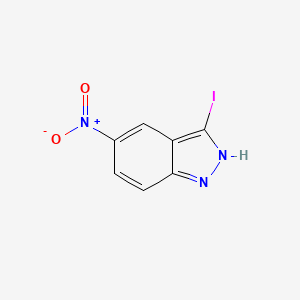

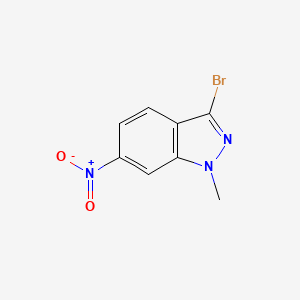

3-Bromo-1-methyl-6-nitro-1H-indazole is a derivative of indazole that has been studied for its inhibitory effects on nitric oxide synthases (NOS). The presence of a bromine atom and a nitro group on the indazole ring structure imparts significant biological activity, making it a compound of interest in pharmacological research .

Synthesis Analysis

The synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole and related compounds involves methods that allow for the introduction of bromine and nitro groups into the indazole ring system. These methods are crucial for creating compounds with the desired biological activity. The synthesis process is not detailed in the provided papers, but the compounds have been characterized by techniques such as X-ray diffraction and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-6-nitro-1H-indazole has been characterized by X-ray diffraction, which reveals the planarity of the indazole ring system and the positions of the substituents. The dihedral angles obtained in the crystal structures are consistent with molecular parameters calculated using DFT B3LYP calculations, indicating a strong correlation between theoretical and experimental structural data .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-1-methyl-6-nitro-1H-indazole is particularly notable in its interaction with nitric oxide synthases. The compound has been found to inhibit NOS enzyme activity in various tissue homogenates, suggesting that the bromine and nitro substituents play a significant role in its inhibitory potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-methyl-6-nitro-1H-indazole are influenced by its molecular structure. The presence of intermolecular halogen bonds and the planarity of the indazole ring system contribute to its stability and reactivity. The compound's inhibitory effects on NOS are indicative of its potential as a pharmacological tool, although the specific physical properties such as melting point, solubility, and stability are not detailed in the provided papers .

科学研究应用

合成与结构分析

生物活性硝基吲唑的晶体和分子结构:本研究重点关注生物活性硝基吲唑的合成和表征,包括 X 射线衍射和核磁共振波谱。该研究提供了对这些化合物分子间相互作用和分子参数的见解,这对它们的生物活性至关重要 (Cabildo 等,2011).

缓蚀

杂环二唑类作为酸性铁腐蚀的抑制剂:在这项研究中,研究了包括吲唑在内的各种杂环二唑类作为铁腐蚀抑制剂的潜力。该研究探讨了电化学性质和表面形态变化,为这些化合物的保护机制提供了宝贵的见解 (Babić-Samardžija 等,2005).

新型合成方法

1H-吲唑-3-甲醛衍生物的优化程序:本文报道了一种获得各种 3-取代吲唑的一般方法,突出了吲唑衍生物在药学中作为激酶抑制剂的多功能性。该方法基于吲哚的亚硝化,代表了吲唑衍生物合成的重大进展 (Chevalier 等,2018).

生物应用

6-硝基-1H-吲唑的 2-氮杂环丁酮衍生物的合成和生物学重要性:本研究合成了一系列 6-硝基-1H-吲唑的 2-氮杂环丁酮衍生物,并评估了它们的抗菌、抗真菌、抗结核和抗炎活性。研究结果证明了这些衍生物在开发新的治疗剂中的潜力 (Samadhiya 等,2012).

氟代吲唑作为一氧化氮合酶 (NOS) 的选择性抑制剂:本研究设计、合成和表征了具有吲唑结构的新型 NOS 抑制剂,旨在找到具有神经保护活性和对 NOS-I/NOS-II 选择性的化合物。该研究强调了芳香吲唑骨架和氟化对于增强抑制效力和选择性的重要性 (Claramunt 等,2009).

安全和危害

The safety information for 3-Bromo-1-methyl-6-nitro-1H-indazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-bromo-1-methyl-6-nitroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDKEHXTGDEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502511 |

Source

|

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-6-nitro-1H-indazole | |

CAS RN |

74209-32-8 |

Source

|

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。